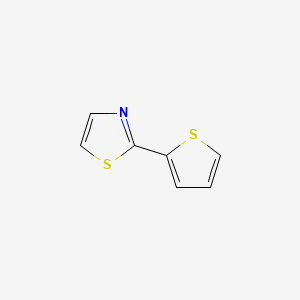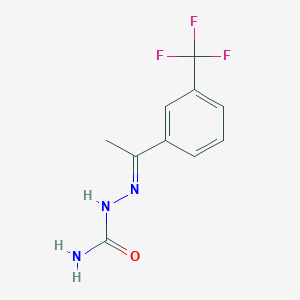
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide” is a chemical compound with the molecular formula C10H10F3N3O . It is also known as metaflumizone .
Synthesis Analysis
The synthesis of this compound involves a base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates . This reaction can deliver two distinct types of products depending on substrates .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Wissenschaftliche Forschungsanwendungen
DNA Binding and Anticancer Activity
- A study by (Sennappan et al., 2020) synthesized a similar compound and conducted DNA binding studies. The results revealed hyperchromism with bathochromic shift, indicating potential for interaction with DNA. Further, their molecular docking studies with cancer receptors suggested significant binding energy and interactions, making them potential candidates for anticancer activity.
Antimicrobial Properties
- (Biyala, Fahmi, & Singh, 2004) reported on palladium and platinum complexes derived from a similar compound, showcasing significant antimicrobial properties. This suggests potential applications in the development of new antimicrobial agents.
Anticonvulsant Evaluation
- Another study by (Ahsan et al., 2013) synthesized analogues of a similar structure and evaluated them for anticonvulsant activity. This highlights the potential use of such compounds in the development of anticonvulsant medications.
Molecular Docking and Antitumor Activity
- In a study by (Ji et al., 2018), a compound structurally related to 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide showed inhibitory capacity against cancer cell proliferation, highlighting its potential in antitumor applications.
Chemosensor Development
- (Patil et al., 2014) developed a chemosensor based on a structurally related compound for detecting Co(2+) in semi-aqueous media. This application suggests the potential use of such compounds in environmental monitoring and analytical chemistry.
Safety And Hazards
Eigenschaften
IUPAC Name |
[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZATUGRJMFZZBW-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

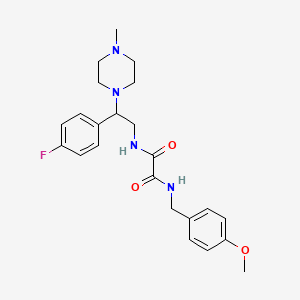
![3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine](/img/structure/B3015209.png)
![1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine](/img/structure/B3015210.png)
![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3015216.png)
![1-[(Oxan-4-yl)methyl]piperidin-4-ol](/img/structure/B3015217.png)
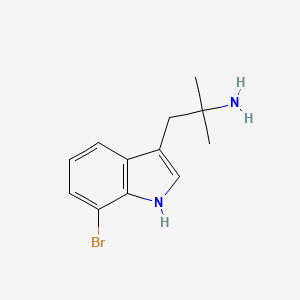
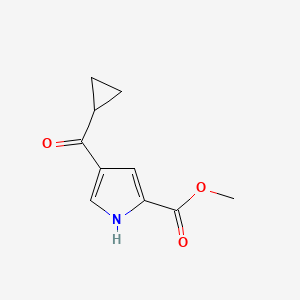
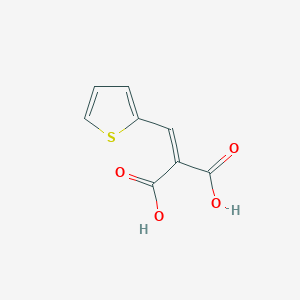
![5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B3015223.png)
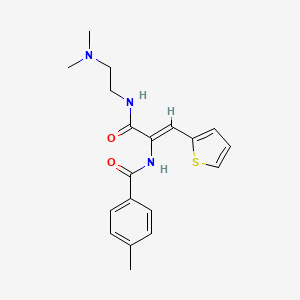
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)
![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)
